4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound that has been studied for its potential use in medicinal chemistry . It is a derivative of sigma-1 receptor modulator E1R, which is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . The sigma-1 receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Synthesis Analysis
The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of the fluorinated E1R structural derivative .Molecular Structure Analysis
The molecular formula of 4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is C17H17FN2O3S. The structure of this compound includes a benzenesulfonamide group, a pyrrolidinone group, and a fluoromethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Ozonation results in the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative leads to the reduction of the double bond and elimination of the hydroxy group .Scientific Research Applications
Herbicidal Activity
This compound has been utilized in the synthesis of substances with herbicidal properties. The method involves using Selectfluor® for the preparation of substituted 3-fluoropyridines, which exhibit herbicidal activity. This application is significant in the field of agriculture, where controlling unwanted plant growth is essential .
Anti-HIV Activity
Indole derivatives, which include the structure of this compound, have been synthesized and screened for their potential anti-HIV activity. Specifically, they have been tested against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells. The search for new anti-HIV drugs is crucial in the ongoing fight against AIDS .
Mechanism of Action
Pharmacokinetics
efficient exploration of the pharmacophore space due to sp3-hybridization , and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BYL719, impacting its bioavailability.
properties
IUPAC Name |
4-fluoro-3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-11-15(8-9-16(12)18)24(22,23)19-13-4-6-14(7-5-13)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYLRWTHTYJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide |
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